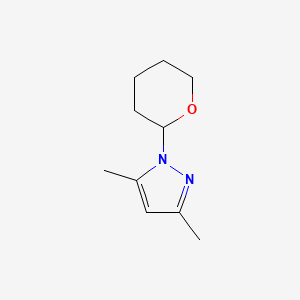

3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-8-7-9(2)12(11-8)10-5-3-4-6-13-10/h7,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAVFDMTWPVVHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCCCO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Metal Complexation of 3,5 Dimethyl 1 Oxan 2 Yl 1h Pyrazole

3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazole as a Ligand System

The design of ligands is fundamental to the development of coordination compounds with specific properties. The title compound incorporates features that make it an intriguing candidate for complexation with a variety of metal ions.

Pyrazole-based ligands are known for their ability to coordinate with metal ions primarily through the pyridine-like N2 nitrogen atom of the pyrazole (B372694) ring. researchgate.netscispace.com For this compound, several coordination modes can be postulated based on the behavior of analogous pyrazole derivatives.

The most common coordination mode for 1-substituted pyrazoles is monodentate, where the ligand binds to a single metal center through the N2 atom. researchgate.net However, the presence of the oxygen atom in the oxan-2-yl ring introduces the possibility of bidentate chelation. Depending on the metal ion's size, charge density, and preferred coordination geometry, the ligand could form a chelate ring by coordinating through both the pyrazole N2 atom and the oxane oxygen atom. This dual coordination could lead to the formation of stable five- or six-membered rings, enhancing complex stability.

Furthermore, in polynuclear complexes, the pyrazole ring can act as a bridging ligand, connecting two metal centers. While less common for 1-substituted pyrazoles where the N1 position is blocked, bridging modes involving the pyrazolate anion have been observed. researchgate.net

| Coordination Mode | Description | Potential Metal Center Interaction |

| Monodentate | The ligand binds to a single metal ion via the N2 atom of the pyrazole ring. | M-N2 |

| Bidentate (Chelating) | The ligand binds to a single metal ion through both the pyrazole N2 atom and the oxane O atom. | M-N2, M-O |

| Bridging | The ligand links two separate metal centers. This is less likely unless deprotonation occurs. | M1-N2, M2-N2 (via pyrazolate anion) |

Substituents on a ligand framework can significantly alter its coordination behavior by exerting steric and electronic effects. researchgate.net The oxan-2-yl group attached to the N1 position of the pyrazole ring in this compound is expected to have a profound impact.

Steric Effects: The oxan-2-yl group is sterically demanding. This bulk can influence the number of ligands that can fit around a metal center, potentially favoring complexes with lower coordination numbers. The conformational flexibility of the six-membered oxane ring may also affect the crystal packing of the resulting metal complexes. nih.gov

Electronic Effects: The oxan-2-yl substituent, being an alkyl ether group, is generally considered electron-donating through an inductive effect. This effect would increase the electron density on the pyrazole ring, enhancing the basicity and donor strength of the N2 nitrogen atom. A stronger donor ligand typically forms more stable metal complexes. The electronic nature of substituents has been shown to influence the properties of resulting complexes, including their catalytic activity and fluorescence. researchgate.netresearchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands typically involves straightforward reactions, and their characterization relies on a suite of spectroscopic and analytical techniques.

Homometallic Complexes: The synthesis of homometallic complexes containing a single type of metal ion is generally achieved by reacting this compound with a metal salt (e.g., chlorides, nitrates, sulfates) in a suitable solvent like ethanol (B145695) or acetonitrile. researchgate.netuobaghdad.edu.iq The stoichiometry of the resulting complex, such as [M(L)₂X₂] or [M(L)₄]X₂, depends on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. uobaghdad.edu.iqnih.gov

Heterometallic Complexes: The construction of heterometallic complexes, which contain two or more different metal ions, is more complex. One strategy involves using a pre-formed mononuclear complex as a "metalloligand" that can coordinate to a second, different metal ion. Another approach is the self-assembly of different metal ions and ligands in a one-pot reaction. nih.gov The formation of heterometallic coordination polymers can lead to materials with interesting properties, such as gels. nih.govcore.ac.uk For this compound, its potential bidentate nature could facilitate the bridging of two different metal ions, leading to the formation of discrete heterometallic molecules or extended coordination polymers.

Several techniques are employed to determine the structure and composition of newly synthesized metal complexes in the absence of single-crystal X-ray data.

Elemental Analysis: Provides the empirical formula of the complex, allowing for the determination of the metal-to-ligand stoichiometry. nih.gov

Infrared (IR) Spectroscopy: Coordination of the pyrazole N2 atom to a metal ion typically results in a shift of the C=N and C=C stretching vibration frequencies to higher wavenumbers. If the oxane oxygen is also involved in coordination, a shift in the C-O-C stretching frequency would be expected. uobaghdad.edu.iq

UV-Visible Spectroscopy: Can provide information about the coordination environment of the metal ion. The d-d transitions for transition metal complexes are sensitive to the ligand field, offering clues about the coordination geometry (e.g., octahedral vs. tetrahedral). uobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes. Coordination to a metal center causes significant shifts in the signals of the protons and carbons near the binding site. Comparing the spectrum of the complex to that of the free ligand can confirm coordination and provide insights into the binding mode. researchgate.netresearchgate.net

| Technique | Information Obtained | Expected Observation for M-L Complexation |

| FT-IR | Identification of functional groups and binding sites | Shift in pyrazole ring C=N and C-O-C stretching frequencies |

| UV-Vis | Electronic transitions, coordination geometry | Appearance of d-d transition bands characteristic of the metal's geometry |

| NMR (¹H, ¹³C) | Molecular structure in solution (for diamagnetic complexes) | Downfield or upfield shifts of pyrazole and oxane proton/carbon signals upon coordination |

| Elemental Analysis | Empirical formula, stoichiometry | Confirms the ratio of metal, ligand, and counter-ions |

| Conductivity | Nature of electrolytes in solution | Distinguishes between coordinated and non-coordinated anions |

Structural Elucidation of Coordination Compounds

While spectroscopic methods provide valuable information, single-crystal X-ray diffraction is the definitive technique for the unambiguous determination of the three-dimensional structure of coordination compounds in the solid state. dnu.dp.ua This method provides precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding. nih.govnih.gov

For complexes of this compound, X-ray crystallography would confirm the coordination mode (monodentate vs. bidentate), establish the precise coordination geometry around the metal center (e.g., distorted tetrahedral for Zn(II) or octahedral for Ni(II)), and reveal how the bulky oxan-2-yl groups are oriented in the crystal lattice. nih.gov For instance, related complexes with 3,5-dimethylpyrazole (B48361) have shown square-pyramidal and distorted octahedral geometries for Cu(II) and Co(II), respectively. researchgate.netdnu.dp.ua Analysis of the crystal packing can also reveal supramolecular architectures formed through weak interactions, which can influence the material's bulk properties. nih.gov

No Publicly Available Research Found on the Coordination Chemistry of this compound

Following a comprehensive search of scientific literature and databases, no specific research articles or data could be located for the chemical compound This compound . Consequently, the requested detailed article on its coordination chemistry, spectroscopic analysis, theoretical studies, and catalytic applications cannot be generated at this time.

The performed searches aimed to uncover information regarding:

Coordination Chemistry and Metal Complexation: No studies detailing the synthesis and characterization of metal complexes involving this specific pyrazole derivative were found.

Single-Crystal X-ray Diffraction Studies: There are no publicly available crystallographic data for metal complexes of this compound.

Vibrational Spectroscopy (FT-IR, Raman): No spectroscopic data analyzing the ligand-metal interactions for this compound could be retrieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Information on the NMR analysis of diamagnetic complexes of the target compound is not present in the searched literature.

Theoretical Studies (DFT, NBO): No computational studies, including Density Functional Theory or Natural Bond Orbital analysis, focused on the metal-ligand bonding and charge transfer of this compound's complexes were identified.

Catalytic Applications: There is no available research on the use of metal complexes of this compound in catalysis.

While extensive research exists for the parent compound, 3,5-dimethyl-1H-pyrazole, and various other N-substituted derivatives, the specific "(oxan-2-yl)" substituent appears to be uninvestigated in the context of coordination chemistry. Therefore, the detailed, evidence-based article as outlined in the user's request cannot be constructed.

Insufficient Data to Generate a Focused Article on this compound in Catalysis

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the coordination chemistry and application in transition metal-catalyzed organic transformations of the compound This compound . While extensive information exists on the broader class of pyrazole-based ligands and the role of various chiral auxiliaries in catalysis, scholarly articles detailing the precise catalytic behavior, metal complexation, and the specific influence of the oxane moiety for this particular compound are not presently available.

The initial research plan aimed to investigate the use of this compound as a ligand in transition metal-catalyzed reactions and to specifically explore the contribution of its oxane component to enantioselective processes. However, database searches for this exact molecule in catalytic contexts did not yield the detailed research findings, such as reaction yields, enantiomeric excess values, or mechanistic studies, that would be necessary to construct a scientifically rigorous and informative article according to the requested outline.

General information on related compounds, such as 3,5-dimethyl-1H-pyrazole and other N-substituted pyrazole derivatives, is abundant. These compounds are well-established as versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metals and finding application in diverse catalytic transformations. Similarly, the use of chiral cyclic ethers, including derivatives of oxane (tetrahydropyran), as components of ligands to induce asymmetry in catalysis is a known strategy in organic synthesis.

Unfortunately, the direct intersection of these two chemical motifs in the specific molecule of interest, this compound, and its subsequent application and detailed study in the fields of coordination chemistry and enantioselective catalysis are not documented in the accessible scientific literature. The existence of a boronic acid pinacol (B44631) ester derivative of the target compound is noted in chemical supplier databases, which confirms its synthesis, but this does not extend to published data on its use as a ligand in the catalytic applications central to the requested article.

Without peer-reviewed studies focusing on the synthesis of its metal complexes, their performance in catalytic reactions, and the analysis of the oxane moiety's role in inducing stereoselectivity, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, it is not possible to fulfill the request to generate an article focusing solely on the specified aspects of this compound at this time.

Advanced Applications in Medicinal Chemistry and Chemical Biology Mechanistic Focus

Structure-Activity Relationship (SAR) Studies and Ligand Efficiency

There is a lack of published Structure-Activity Relationship (SAR) studies for 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole. Such studies would typically involve the synthesis and biological evaluation of a series of analogues to determine the effect of structural modifications on activity.

Systematic Modification of Pyrazole (B372694) Core Substituents and their Biological Impact

No literature was found detailing the systematic modification of the 3- and 5-methyl groups or other positions on the pyrazole core of this compound and the corresponding impact on biological activity.

Evaluation of the Oxan-2-yl Moiety's Contribution to Molecular Recognition and Target Affinity

Specific studies evaluating the contribution of the oxan-2-yl moiety to the molecular recognition and target affinity of this particular pyrazole compound are not available. In medicinal chemistry, such saturated heterocyclic moieties can influence properties like solubility, metabolic stability, and conformational rigidity, but a detailed analysis for this compound is absent from the literature.

Conformational Restriction and Bioavailability Insights

There are no specific studies on the conformational restriction imparted by the oxan-2-yl group on the 3,5-dimethylpyrazole (B48361) core or any resulting insights into the bioavailability of this compound.

Molecular Mechanism of Action Studies (In Vitro and In Silico)

Detailed in vitro or in silico studies to elucidate the molecular mechanism of action of this compound have not been identified in the available scientific literature.

Enzyme Inhibition and Activation Profiling

No data is available on the enzyme inhibition or activation profile of this compound.

Receptor Binding and Modulation Assays

There is no published data from receptor binding or modulation assays for this compound.

Investigation of Antiproliferative Pathways and Cell Cycle Perturbations

The pyrazole nucleus is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives demonstrating potent antiproliferative activity through various mechanisms. mdpi.comcsic.es Research into compounds structurally related to this compound has illuminated pathways involving the induction of apoptosis and interference with the cell cycle.

Pyrazole derivatives have been shown to induce cell death through both intrinsic and extrinsic apoptotic pathways. nih.gov For instance, certain pyrazole-containing compounds trigger apoptosis by activating key proteins like Bax and caspases, while downregulating anti-apoptotic proteins such as Bcl-2. Studies on 3,5-bis(styryl)pyrazole have demonstrated that it can induce cell death independent of p53 levels by depolymerizing microtubules. nih.gov This disruption of the microtubule network is a critical mechanism that can lead to mitotic arrest and subsequent apoptosis.

In addition to inducing apoptosis, pyrazole scaffolds are known to perturb cell cycle progression, a crucial process for cancer cell proliferation. nih.gov Various pyrazole derivatives have been observed to cause cell cycle arrest at different phases. For example, some compounds induce a significant arrest in the S-phase, while others block mitosis, leading to an accumulation of cells in the G2/M phase. nih.gov This disruption prevents cancer cells from completing the division process, thereby inhibiting tumor growth. The specific effects on the cell cycle are often dependent on the substitution pattern of the pyrazole ring, suggesting that the 3,5-dimethyl and N1-oxane moieties of the title compound would play a crucial role in its specific biological activity. The antiproliferative activity of several pyrazole compounds has been demonstrated across a range of sensitive and drug-resistant tumor cell lines, indicating the potential to overcome common drug-resistance mechanisms. nih.gov

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Observed Mechanism | Reference |

|---|---|---|---|---|

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compound 3i) | PC-3 (Prostate) | 1.24 µM | VEGFR-2 inhibition, S-phase arrest, apoptosis induction | |

| 1,3,5-triazine-pyrazole hybrid (Compound 4f) | HCT-116 (Colon) | 3.01 µM | EGFR pathway inhibition, apoptosis induction | csic.es |

| 3,5-bis[(1E)-2-(2,6-dichlorophenyl)ethenyl]-1H-pyrazole (Compound 2l) | MCF-7 (Breast) | Not specified | Microtubule depolymerization, mitotic block, apoptosis | nih.gov |

| Pyrazolo[3,4-b]pyrazine derivative (Compound 91) | MCF-7 (Breast) | 2.22 µM | General cytotoxicity | mdpi.com |

Design Principles for New Chemical Entities (NCEs) Incorporating the Scaffold

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to form key interactions with a wide range of biological targets, particularly protein kinases. nih.govnih.govsemanticscholar.org The design of new chemical entities (NCEs) like this compound leverages established principles of rational drug design and fragment-based approaches.

Rational Design Based on Target-Specific Interactions

Rational drug design aims to create molecules that interact specifically with a biological target to modulate its function. The pyrazole scaffold is an excellent starting point for this approach. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine base in ATP, which allows pyrazole derivatives to act as competitive inhibitors for ATP-binding sites in enzymes like kinases. nih.gov

The substitution pattern on the pyrazole ring is critical for achieving potency and selectivity. For this compound:

3,5-Dimethyl Groups: These substitutions can provide hydrophobic interactions within a target's binding pocket and influence the orientation of the core scaffold. Modifying these positions can fine-tune selectivity. nih.gov

N1-Oxan-2-yl Group: Substitution at the N1 position abolishes the hydrogen bond donor capacity of the ring but allows for the introduction of moieties that can explore other regions of the binding site. nih.gov The oxane (tetrahydropyran) ring is a polar, three-dimensional structure that can enhance solubility and form additional interactions with the target protein, potentially improving pharmacokinetic properties.

By analyzing the crystal structure of a target protein, medicinal chemists can rationally design substitutions on the pyrazole scaffold to maximize complementary interactions with specific amino acid residues, thereby enhancing binding affinity and selectivity. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a target. acs.org The pyrazole core is an ideal candidate for FBDD due to its low molecular weight and rich chemical functionality.

In an FBDD campaign, a fragment like 3,5-dimethylpyrazole might be identified as a "hit" that binds weakly but efficiently to a target. The next step involves optimizing this hit by chemically linking it to other fragments or "growing" it by adding substituents to pick up additional interactions and increase potency. The addition of the oxane ring to the N1 position of the 3,5-dimethylpyrazole core to create this compound is a classic example of a fragment evolution strategy. This approach allows for the systematic exploration of the chemical space around the initial fragment hit to develop a high-affinity ligand. acs.org The efficiency of these additions can be quantified using metrics like Group Efficiency (GE), which helps guide the optimization process to ensure that added chemical complexity translates into a meaningful increase in binding potency.

Computational Drug Design and Molecular Docking Studies

Computational methods are indispensable in modern drug discovery for predicting and analyzing the interactions between a ligand and its target protein, thereby guiding the design of more effective therapeutic agents. researchgate.net

Prediction of Ligand-Target Interactions and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, forming a stable complex. researchgate.net For pyrazole derivatives, docking studies are routinely used to understand their binding modes within the active sites of enzymes like protein kinases, cyclooxygenases, and various receptors. nih.govmdpi.comnih.govmdpi.com

These simulations can predict key interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with backbone residues in the hinge region of protein kinases. nih.gov

Hydrophobic Interactions: The methyl groups and the rings of the pyrazole scaffold can engage in van der Waals and hydrophobic interactions with nonpolar residues in the active site. nih.gov

π-π Stacking: The aromatic pyrazole ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine or tryptophan. nih.gov

By calculating a docking score, which estimates the binding free energy, these methods can rank potential ligands and prioritize them for synthesis and biological testing. nih.gov Studies on various pyrazole derivatives have demonstrated a strong correlation between favorable docking scores and potent biological activity. nih.gov

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions | Reference |

|---|---|---|---|---|

| Pyrazole-carboxamide derivative (Compound 6a) | Carbonic Anhydrase II (hCA II) | Not specified (strong interaction noted) | Interaction with Zn2+ ion, Ile91, Phe131, Val135 | nih.gov |

| 1,3,4-Thiadiazole-pyrazole derivative (Compound 1b) | VEGFR-2 | -10.09 | Hydrogen bonds, deep binding in pocket | nih.gov |

| 1,3,4-Thiadiazole-pyrazole derivative (Compound 2b) | CDK2 | -10.35 | Hydrogen bonds, deep binding in pocket | nih.gov |

| Dihydrothiazole-dimethylpyrazole derivative | Penicillin Binding Protein 4 (PBP4) of E. coli | -5.2 | Hydrogen bond with ASN 308 | mdpi.com |

Molecular Dynamics Simulations of Ligand-Protein Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. arabjchem.org MD simulations are used to assess the stability of the docked pose and to gain deeper insights into the conformational changes and interactions that occur upon ligand binding. mdpi.comnih.gov

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD trajectory indicates that the complex has reached equilibrium and the binding mode is stable. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. Significant fluctuations in the active site residues upon ligand binding can provide information about induced-fit mechanisms. mdpi.com

Protein-Ligand Contacts: MD simulations can map the persistence of hydrogen bonds and hydrophobic contacts throughout the simulation, confirming the key interactions predicted by docking. arabjchem.org

For pyrazole-based inhibitors, MD simulations have been used to confirm the stability of their complexes with targets like VEGFR, c-RAF, and various kinases, validating their potential as therapeutic candidates. arabjchem.orgmdpi.com These simulations provide a rigorous computational validation of the proposed binding mechanism before significant resources are invested in chemical synthesis and preclinical development.

Theoretical and Computational Chemistry Studies of 3,5 Dimethyl 1 Oxan 2 Yl 1h Pyrazole

Quantum Chemical Calculations (DFT, ab initio, Semi-Empirical Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules. Methods such as Density Functional Theory (DFT), ab initio calculations, and semi-empirical methods are employed to model the electronic structure and geometry of 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole. Among these, DFT, particularly with the B3LYP functional, is widely used for its balance of accuracy and computational efficiency in studying pyrazole (B372694) derivatives. These calculations provide a foundational understanding of the molecule's intrinsic properties.

Conformational analysis reveals the potential energy surface of the molecule as a function of the dihedral angle between the pyrazole and oxane moieties. The most stable conformer is expected to be the one that minimizes steric hindrance between the hydrogen atom on the anomeric carbon of the oxane ring and the adjacent methyl group on the pyrazole ring.

Below is a table of predicted geometric parameters for the optimized structure of this compound, based on DFT calculations of similar pyrazole derivatives.

| Parameter | Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.35 |

| N2-C3 Bond Length (Å) | 1.33 |

| C3-C4 Bond Length (Å) | 1.40 |

| C4-C5 Bond Length (Å) | 1.38 |

| C5-N1 Bond Length (Å) | 1.37 |

| N1-C(oxane) Bond Length (Å) | 1.45 |

| N1-N2-C3 Bond Angle (°) | 112.0 |

| N2-C3-C4 Bond Angle (°) | 106.0 |

| C3-C4-C5 Bond Angle (°) | 107.5 |

| C4-C5-N1 Bond Angle (°) | 108.5 |

| C5-N1-N2 Bond Angle (°) | 110.0 |

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For pyrazole derivatives, the HOMO is typically localized over the pyrazole ring, while the LUMO distribution can vary depending on the substituents.

The table below presents the predicted energies of the frontier molecular orbitals and the HOMO-LUMO gap for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the most negative potential is expected to be located around the N2 atom of the pyrazole ring due to its lone pair of electrons. The regions around the hydrogen atoms, particularly those of the methyl groups, will exhibit a positive potential.

From the HOMO and LUMO energies, various molecular reactivity descriptors can be calculated. These include chemical hardness (η), which is a measure of resistance to charge transfer, and chemical softness (S), which is the reciprocal of hardness. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts for this compound would show distinct signals for the protons and carbons of the pyrazole and oxane rings, as well as the methyl groups.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in the assignment of the vibrational modes of the molecule. Key predicted vibrational frequencies for this compound would include C-H stretching from the methyl and oxane groups, C=N and C=C stretching from the pyrazole ring, and C-O stretching from the oxane ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The main electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

The following table summarizes the predicted key spectroscopic data for this compound.

| Spectroscopy | Predicted Data |

|---|---|

| ¹H NMR (δ, ppm) | Pyrazole H: ~5.9, Oxane CH: 3.5-5.5, Methyl H: ~2.2 |

| ¹³C NMR (δ, ppm) | Pyrazole C: 105-150, Oxane C: 20-90, Methyl C: ~13 |

| IR (cm⁻¹) | C-H stretch: 2900-3100, C=N/C=C stretch: 1500-1600, C-O stretch: 1050-1150 |

| UV-Vis (λmax, nm) | ~220 (π → π* transition) |

Intermolecular Interactions and Molecular Recognition

The study of intermolecular interactions is crucial for understanding the behavior of molecules in the condensed phase, including their crystal packing and interactions with biological macromolecules.

This compound has potential hydrogen bond acceptors but lacks conventional hydrogen bond donors. The N2 atom of the pyrazole ring and the oxygen atom of the oxane ring are both potential hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., water, alcohols), this compound can participate in hydrogen bonding. In the solid state, C-H···N and C-H···O weak hydrogen bonds may play a role in the crystal packing. The formation of these intermolecular interactions is a key aspect of molecular recognition and self-assembly processes. Computational studies can model these interactions and predict their strength and geometry.

π-π Stacking and Hydrophobic Interactions

Currently, there is a notable absence of specific theoretical and computational studies in publicly accessible scientific literature that focus on the π-π stacking and hydrophobic interactions of this compound. While research into the non-covalent interactions of pyrazole derivatives is an active field, investigations into this particular substituted pyrazole are not available. General principles of computational chemistry suggest that the pyrazole ring, as an aromatic system, has the potential to engage in π-π stacking interactions. The degree of this interaction would be influenced by the electronic nature and orientation of the interacting aromatic rings.

Reaction Mechanism Elucidation through Computational Modeling

As of now, computational modeling studies specifically elucidating the reaction mechanism for the synthesis of this compound have not been reported in the available scientific literature. Computational chemistry is a powerful tool for investigating reaction pathways, transition states, and activation energies, providing detailed insights into the mechanisms of chemical transformations.

For pyrazole synthesis in general, computational studies have been applied to understand various synthetic routes, such as the common condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. Such studies typically employ methods like Density Functional Theory (DFT) to map the potential energy surface of the reaction, identify key intermediates and transition states, and calculate the energetic barriers associated with different mechanistic possibilities.

Analytical and Spectroscopic Characterization Methods in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For "3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole," both one-dimensional (1D) and two-dimensional (2D) NMR methods are invaluable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H and ¹³C NMR spectra provide the primary framework for the structural analysis of "this compound". The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Detailed ¹H and ¹³C NMR data for the compound have been reported as follows nih.gov:

¹H NMR (400 MHz, CDCl₃):

δ 5.79 (s, 1H, 4-H-pz)

δ 5.11 (dd, 1H, J = 10.0 Hz, 2.0 Hz, CH-THP)

δ 3.99–4.04 (m, 1H, CH₂O-THP)

δ 3.56–3.62 (td, 1H, J = 11.6 Hz, 2.8 Hz, CH₂O-THP)

δ 2.36–2.46 (m, 1H, CH₂-THP)

δ 2.24 (s, 3H, CH₃)

δ 2.18 (s, 3H, CH₃)

δ 2.01–2.05 (m, 1H, CH₂-THP)

δ 1.84–1.89 (m, 1H, CH₂-THP)

δ 1.49–1.72 (m, 3H, CH₂-THP)

¹³C NMR (100 MHz, CDCl₃):

δ 148.4 (C)

δ 139.9 (C)

δ 106.3 (CH)

δ 84.4 (CH)

δ 68.1 (CH₂)

δ 29.7 (CH₂)

δ 25.1 (CH₂)

δ 23.2 (CH₂)

δ 13.7 (CH₃)

δ 10.9 (CH₃)

To complement the 1D data and resolve any ambiguities, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, which are crucial for identifying adjacent protons within the oxane ring and confirming the isolated nature of the pyrazole (B372694) C4-H proton.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals for the CH, CH₂, and CH₃ groups.

HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connectivity between the pyrazole and oxane rings, for instance, by observing a correlation between the anomeric proton of the oxane ring and the C3a and C7a carbons of the pyrazole ring, as well as correlations between the methyl protons and the C3 and C5 carbons of the pyrazole ring.

While specific 2D NMR experimental data for "this compound" are not extensively published, the application of these standard techniques is a routine procedure in structural confirmation.

Interactive Data Table: 1D NMR Assignments for this compound

| Atom Type | Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Notes |

|---|---|---|---|---|

| CH | Pyrazole C4 | 5.79 | 106.3 | Singlet, aromatic proton |

| CH | Oxane C2 | 5.11 | 84.4 | Anomeric proton, doublet of doublets |

| CH₂ | Oxane C6 | 3.99–4.04 / 3.56–3.62 | 68.1 | Diastereotopic protons adjacent to oxygen |

| CH₂ | Oxane | 2.36–2.46 / 2.01–2.05 / 1.84–1.89 / 1.49–1.72 | 29.7, 25.1, 23.2 | Methylene (B1212753) groups of the oxane ring |

| CH₃ | Pyrazole C3-CH₃ | 2.24 | 13.7 | Methyl group on the pyrazole ring |

| CH₃ | Pyrazole C5-CH₃ | 2.18 | 10.9 | Methyl group on the pyrazole ring |

| C | Pyrazole C3 | - | 148.4 | Quaternary carbon |

| C | Pyrazole C5 | - | 139.9 | Quaternary carbon |

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It is particularly useful for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and their characterization is crucial in materials science and pharmaceutical development.

For pyrazole derivatives, ssNMR, particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR, has been effectively used to study tautomerism and aggregation patterns in the solid state. These studies often reveal the formation of cyclic oligomers (dimers, trimers, tetramers) through intermolecular hydrogen bonding in N-unsubstituted pyrazoles.

Although no specific solid-state NMR studies have been reported for "this compound," this technique could be applied to:

Identify and characterize potential polymorphs. Differences in the crystal packing would result in distinct chemical shifts in the ssNMR spectra.

Probe intermolecular interactions. The absence of the N-H proton in this N-substituted pyrazole precludes the typical hydrogen-bonded oligomers seen in parent pyrazoles. However, other weaker intermolecular interactions, such as C-H···N or C-H···π interactions, could influence the solid-state structure and be detected by ssNMR.

Study molecular dynamics in the solid state, such as the rotation of the methyl groups or conformational changes in the oxane ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying molecular structure and bonding.

While specific experimental IR and Raman spectra for "this compound" are not widely available, the expected characteristic vibrations can be inferred from the spectra of its constituent parts: the 3,5-dimethylpyrazole (B48361) moiety and the oxane ring.

Pyrazole Ring Vibrations: The pyrazole ring will exhibit characteristic C=C, C=N, and C-N stretching vibrations, typically in the 1400-1600 cm⁻¹ region. Ring breathing modes are also expected at lower frequencies.

Methyl Group Vibrations: The C-H stretching vibrations of the two methyl groups will appear in the 2850-3000 cm⁻¹ region. C-H bending vibrations will be observed around 1375 cm⁻¹ and 1450 cm⁻¹.

Oxane Ring Vibrations: The oxane ring will be characterized by C-H stretching vibrations of its methylene groups in the 2850-2960 cm⁻¹ range. The most prominent feature of the oxane moiety is the strong C-O-C stretching vibrations, which are typically observed in the 1050-1150 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond connecting the oxane ring to the pyrazole nitrogen will also be present.

Conformational analysis of the molecule, particularly the orientation of the oxane ring relative to the pyrazole ring, can also be investigated using vibrational spectroscopy, often in conjunction with computational modeling.

Interactive Data Table: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| Pyrazole Ring | C=N, C=C stretching | 1400 - 1600 | IR, Raman |

| Methyl (CH₃) | C-H stretching | 2850 - 3000 | IR, Raman |

| Methyl (CH₃) | C-H bending | 1375, 1450 | IR |

| Oxane (CH₂) | C-H stretching | 2850 - 2960 | IR, Raman |

| Oxane (C-O-C) | Asymmetric/Symmetric stretching | 1050 - 1150 | IR (strong) |

In the solid state, intermolecular interactions can significantly influence the vibrational spectra. For N-unsubstituted pyrazoles, the N-H stretching band in the IR spectrum is a sensitive probe of hydrogen bonding, often showing broad features due to the formation of aggregates.

For "this compound," which lacks an N-H bond, strong hydrogen bonding is not expected. However, weaker intermolecular forces such as dipole-dipole interactions and van der Waals forces will govern the crystal packing. Subtle shifts in the vibrational frequencies of the C-H bonds or the pyrazole ring modes upon crystallization, compared to the liquid or solution phase, could provide evidence of these interactions. Low-frequency Raman spectroscopy can be particularly useful for studying lattice vibrations (phonons), which are directly related to the collective motions of molecules in the crystal lattice and are sensitive to the nature of intermolecular forces.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of a compound.

For "this compound," HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer has been reported. The experimental data confirms the molecular formula C₁₀H₁₆N₂O nih.gov.

Calculated m/z for [M+Na]⁺ (C₁₀H₁₆N₂NaO): 203.1154

Found m/z: 203.1178

The excellent agreement between the calculated and found mass provides unambiguous confirmation of the compound's elemental composition. In addition to molecular formula confirmation, mass spectrometry can also provide structural information through the analysis of fragmentation patterns, although this is more common with harder ionization techniques.

Exact Mass Determination and Fragmentation Pathway Analysis

The precise molecular weight and structural integrity of a synthesized compound are fundamentally established through high-resolution mass spectrometry (HRMS). For this compound (C₁₀H₁₆N₂O), this analysis would provide an exact mass measurement, typically with an accuracy of a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) |

|---|

Following exact mass determination, the fragmentation pathway is typically elucidated using techniques such as electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The resulting mass spectrum would display a series of fragment ions, and the analysis of their mass-to-charge ratios (m/z) would allow for the postulation of a fragmentation pattern. This pattern provides valuable insights into the molecule's structure by revealing the relative stability of its constituent parts and the nature of the chemical bonds. For this compound, fragmentation would likely involve characteristic cleavages of the oxane ring and the pyrazole core, as well as the bond connecting these two moieties.

X-ray Crystallography for Solid-State Structural Determination

Crystallographic Refinement and Data Interpretation

The process would begin with the growth of a suitable single crystal of the compound. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be collected. The collected data would be processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure would then be solved and refined, a process that involves fitting a model of the atomic positions to the experimental diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₆N₂O |

| Formula weight | 180.25 |

| Crystal system | To be determined |

| Space group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

Analysis of Crystal Packing and Supramolecular Architectures

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This analysis of the crystal packing provides insights into the intermolecular forces, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions, that govern the solid-state structure. The identification of these interactions is crucial for understanding the supramolecular architecture of the compound, which can influence its physical properties. For this compound, the analysis would focus on how the pyrazole and oxane rings of adjacent molecules interact with each other in the crystalline state.

Future Directions and Emerging Research Avenues for 3,5 Dimethyl 1 Oxan 2 Yl 1h Pyrazole

Development of Novel Synthetic Methodologies

Future synthetic research will likely focus on creating more efficient, sustainable, and scalable methods for producing 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole and its derivatives.

Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.gov For a molecule like this compound, flow synthesis could streamline its production. Research in the continuous flow synthesis of substituted pyrazoles has demonstrated the ability to handle hazardous intermediates safely and reduce reaction times dramatically. nih.govmit.edu A prospective multi-step flow synthesis could be designed, potentially starting from simple precursors to form the pyrazole (B372694) core, followed by N-alkylation with a suitable oxane precursor in a subsequent reactor module. nih.gov This "assembly line" approach would allow for rapid diversification of the pyrazole scaffold, enabling the efficient creation of a library of related compounds for screening. nih.govresearchgate.net

| Synthesis Step | Potential Flow Approach | Key Advantages | Representative Literature (General Pyrazoles) |

| Pyrazole Core Formation | [3+2] cycloaddition of a diazo compound with an alkyne in a heated microreactor. nih.govmdpi.com | Safe handling of diazoalkanes, rapid heating, precise temperature control. | nih.govmdpi.com |

| N-substitution with Oxane Moiety | Pumping the pyrazole solution to mix with an activated oxane derivative (e.g., 2-chlorotetrahydropyran) in a second reactor coil. | High efficiency, reduced waste, potential for in-line purification. | mdpi.com |

| Multi-step Telescoped Synthesis | Integrating core formation and N-substitution without isolating intermediates. rsc.org | Significant reduction in overall synthesis time and operational complexity. | rsc.org |

Photoredox Catalysis and Electrosynthesis

Modern synthetic methods like photoredox catalysis and electrosynthesis represent green and powerful alternatives to classical synthetic routes. rsc.orgresearchgate.net These techniques utilize visible light or electricity, respectively, to drive chemical reactions under mild conditions, often avoiding harsh reagents and high temperatures. beilstein-journals.orgrsc.org

Photoredox Catalysis: This approach could be employed for the functionalization of the pyrazole or oxane rings of the title compound. For instance, visible-light-induced C-H functionalization could enable the introduction of new substituents onto the pyrazole core, a process that is otherwise challenging. rsc.orgnih.gov Research on other pyrazoles has shown that photoredox catalysis can facilitate reactions like alkylation and arylation, expanding the molecular diversity accessible from a common scaffold. nih.govacs.org

Electrosynthesis: Electrochemical methods offer a reagent-free way to form and functionalize N-heterocycles. frontiersin.orgnih.govoup.com An electrochemical approach to synthesizing this compound could involve the anodic oxidation of a suitable precursor to generate a reactive intermediate that subsequently cyclizes. beilstein-journals.org Furthermore, electrosynthesis could be used for late-stage functionalization, such as halogenation of the pyrazole ring, providing handles for further chemical modification. nih.gov

Advanced Ligand Design for Highly Specific Catalysis

The unique structure of this compound, combining a robust pyrazole coordinating unit with a flexible oxane group, makes it an intriguing candidate for development as a novel ligand in catalysis.

Asymmetric Catalysis Using Chiral Oxane Moieties

A significant future direction would be the development of chiral versions of this compound for use in asymmetric catalysis. By introducing stereocenters into the oxane ring, it may be possible to create a new class of chiral ligands. nih.gov Chiral ligands are crucial for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.netresearchgate.net

The design principle would be analogous to established chiral ligands like pyridine-oxazolines (PyOX), where a chiral heterocyclic moiety attached to a coordinating nitrogen atom creates a chiral environment around a metal center. nih.gov The stereochemistry of the oxane ring could influence the spatial arrangement of the catalyst components, thereby directing the stereochemical outcome of a reaction.

Potential Asymmetric Reactions:

Asymmetric Hydrogenation

Asymmetric Allylic Alkylation

Enantioselective Cycloadditions mdpi.com

Development of Bio-Inspired Catalysts

The pyrazole scaffold is a common motif in many biologically active molecules and approved drugs. nih.govmdpi.comresearchgate.net This prevalence suggests that pyrazole-containing structures are often well-tolerated in biological systems. Future research could explore the development of bio-inspired catalysts based on the this compound framework. Such catalysts might be designed to operate in aqueous media or even within cellular environments, mimicking the function of metalloenzymes. The oxane moiety, being a cyclic ether, could enhance water solubility and biocompatibility.

Targeted Molecular Probe Development

Fluorescent molecular probes are indispensable tools in bioimaging, allowing for the real-time visualization of biological processes within living cells. nih.govnih.gov Pyrazole derivatives have emerged as a promising scaffold for such probes due to their synthetic versatility and favorable electronic properties. nih.govacs.orgrsc.org

A key area of future research would be the modification of the this compound structure to create targeted molecular probes. By attaching a fluorophore to the pyrazole ring and a targeting moiety, it could be possible to design probes that selectively accumulate in specific cellular organelles, such as the mitochondria or lysosomes. mdpi.com The probe's fluorescence could be designed to "turn on" or shift in wavelength upon binding to a specific analyte (e.g., metal ions, reactive oxygen species), providing a detectable signal. nih.govrsc.org The oxane group could potentially improve the pharmacokinetic properties and cellular uptake of such probes. mdpi.com

| Probe Component | Function | Potential Design Strategy |

| Recognition Site | Binds to a specific analyte (e.g., Zn²⁺, Fe³⁺). | Incorporate a chelating group onto the pyrazole ring. |

| Fluorophore | Emits light upon excitation. | The pyrazole ring itself or an attached chromophore (e.g., coumarin, porphyrin). acs.org |

| Targeting Group | Directs the probe to a specific cellular location. | Modify the oxane or pyrazole with a known organelle-targeting moiety (e.g., a lipophilic cation for mitochondria). mdpi.commdpi.com |

The development of such probes based on the this compound scaffold could provide new tools for diagnosing diseases and understanding complex biological systems. mdpi.com

Fluorescent Probes

The development of fluorescent probes for biological imaging is a cornerstone of modern cell biology and diagnostics. Pyrazole derivatives have emerged as a promising scaffold for such probes due to their inherent photophysical properties and synthetic tractability. benthamdirect.com Future research could focus on modifying the this compound core to create novel fluorescent sensors.

The pyrazole nucleus itself can act as a fluorophore, and its emission properties can be tuned by the introduction of various functional groups. rsc.org For instance, the addition of a suitable pharmacophore or a recognition moiety to the pyrazole ring could lead to "turn-on" or "turn-off" fluorescent responses upon binding to specific analytes of biological interest, such as metal ions, reactive oxygen species, or specific enzymes. nih.govrsc.org The oxane ring, while not directly contributing to fluorescence, can influence the probe's solubility, cell permeability, and subcellular localization, which are critical parameters for effective bioimaging.

A potential research direction would be the synthesis of a library of derivatives where the pyrazole ring is further functionalized with electron-donating or electron-withdrawing groups to modulate the fluorescence quantum yield and emission wavelength. The ability of pyrazole derivatives to form stable complexes with metal ions like Hg2+, Zn2+, Cd2+, Fe3+, and Fe2+ could be exploited to develop selective chemosensors. nih.govtandfonline.com

Table 1: Hypothetical Photophysical Properties of Functionalized this compound Derivatives as Fluorescent Probes

| Derivative | Functional Group at C4 | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target Analyte |

|---|---|---|---|---|---|

| PZ-1 | -NO₂ | 380 | 450 (Quenched) | <0.05 | Hypoxia Marker |

| PZ-2 | -NH₂ | 420 | 510 | 0.65 | pH Sensor |

| PZ-3 | Pyridine | 390 | 480 | 0.20 | Zn²⁺ |

| PZ-4 | Boronic Ester | 450 | 525 | 0.15 | H₂O₂ |

Prodrug Strategies

Prodrug design is a well-established strategy to overcome pharmacokinetic limitations of parent drug molecules, such as poor solubility, low permeability, or lack of target specificity. The this compound scaffold could be investigated as a promoiety for existing drugs. The oxane ring, in particular, is a recognized component in medicinal chemistry that can enhance the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. pharmablock.com

Future research could explore the attachment of a pharmacologically active molecule to the pyrazole ring via a linker that is cleavable under specific physiological conditions (e.g., in the acidic microenvironment of a tumor or in the presence of a specific enzyme). The oxane group could improve the oral bioavailability of the resulting prodrug. chemicalbook.com For instance, an anticancer drug could be linked to the pyrazole, and upon reaching the target site, the linker would be cleaved, releasing the active drug.

Another avenue of exploration is the development of pyrazole-based compounds as the active drug, where the oxane moiety is used to improve its drug-like properties. The tetrahydropyran (B127337) (THP) group is known to have lower lipophilicity compared to its cyclohexane (B81311) counterpart, which can be advantageous in drug design. pharmablock.com

Table 2: Potential Prodrug Strategies Employing the this compound Scaffold

| Prodrug Concept | Parent Drug | Linker Type | Cleavage Trigger | Therapeutic Target |

|---|---|---|---|---|

| PZ-PD1 | Doxorubicin | Hydrazone | Low pH (Tumor) | Breast Cancer |

| PZ-PD2 | Ibuprofen | Ester | Esterases | Inflammation |

| PZ-PD3 | Acyclovir | Phosphoester | Phosphatases | Viral Infections |

Integration with High-Throughput Screening and Artificial Intelligence in Chemical Discovery

Modern drug discovery heavily relies on high-throughput screening (HTS) to rapidly assess large libraries of chemical compounds for biological activity. ewadirect.com A library of derivatives based on the this compound scaffold could be synthesized and subjected to HTS against a wide range of biological targets. The structural simplicity and synthetic accessibility of this core make it an ideal candidate for combinatorial chemistry approaches to generate a diverse library of compounds.

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govmdpi.com AI algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties, and toxicity profiles of novel molecules. eurasianjournals.com Future research could involve the use of computational models to design a virtual library of this compound derivatives with optimized properties. ontosight.ai These models can identify the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new therapeutic agents. chemmethod.com

For example, a quantitative structure-activity relationship (QSAR) model could be developed to predict the antitumor activity of anthrapyrazole derivatives, a class of compounds with a similar heterocyclic core. medjrf.comnih.govresearchgate.net This approach would enable the in silico screening of thousands of virtual compounds, prioritizing those with the highest predicted potency and most favorable ADME profiles for synthesis.

Exploration in Supramolecular Chemistry and Materials Science

The ability of molecules to self-assemble into well-defined, functional supramolecular structures is a rapidly growing area of research. Pyrazole derivatives are known to participate in self-assembly through intermolecular hydrogen bonds, π-π stacking, and coordination with metal ions. nih.govrsc.org

The N-H group of a pyrazole ring can act as a hydrogen bond donor, while the sp2 nitrogen can act as an acceptor, leading to the formation of dimers, chains, and more complex assemblies. nih.gov Although the 1-position of the pyrazole in this compound is substituted, the other nitrogen atom is available for coordination and hydrogen bonding. The oxane moiety can also participate in weaker C-H···O interactions, further directing the self-assembly process. Future studies could investigate the solid-state packing of this molecule and its derivatives to understand the governing intermolecular forces. The synthesis of amphiphilic derivatives, for instance by attaching a long alkyl chain to the pyrazole ring, could lead to the formation of micelles, vesicles, or gels in solution.

Pyrazole-based ligands are extensively used in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net These materials consist of metal ions or clusters connected by organic linkers, forming porous structures with applications in gas storage, separation, and catalysis. researchgate.net The pyrazole nitrogen atoms are excellent coordination sites for a variety of metal ions. nih.gov

Future research could explore the use of a bifunctional derivative of this compound as a linker in the synthesis of novel MOFs. For example, the introduction of a carboxylic acid group onto the pyrazole ring would create a ligand capable of bridging metal centers. The presence of the oxane group within the MOF pores could influence the framework's properties, such as its hydrophilicity and its affinity for certain guest molecules. The structural versatility of pyrazole-based ligands allows for the synthesis of MOFs with diverse topologies and functionalities. rsc.orgacs.orgacs.org

Table 3: Potential Metal-Organic Frameworks with a Functionalized this compound Linker

| MOF Designation | Metal Ion | Linker | Potential Application |

|---|---|---|---|

| PZ-MOF-1 | Zn(II) | 4-carboxy-3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole | Luminescent sensing |

| PZ-MOF-2 | Cu(II) | 3,5-di(4-carboxyphenyl)-1-(oxan-2-yl)-1H-pyrazole | Heterogeneous catalysis |

| PZ-MOF-3 | Zr(IV) | Pyrazole-4-carboxylic acid derivative | Gas separation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.